Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2098008-81-0
VCID: VC3186744
InChI: InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-14-10-18-9-13(14)11-4-5-15-12(8-11)6-7-21-15/h4-5,8,13-14,18H,6-7,9-10H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate

CAS No.: 2098008-81-0

Cat. No.: VC3186744

Molecular Formula: C17H24N2O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate - 2098008-81-0

Specification

CAS No. 2098008-81-0
Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
IUPAC Name tert-butyl N-[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-14-10-18-9-13(14)11-4-5-15-12(8-11)6-7-21-15/h4-5,8,13-14,18H,6-7,9-10H2,1-3H3,(H,19,20)
Standard InChI Key PRJMJZQWEHGUER-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3
Canonical SMILES CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3

Introduction

Chemical Identity and Properties

Basic Chemical Information

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate is characterized by the following key chemical parameters:

ParameterValue
Chemical NameTert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate
CAS Registry Number2098008-81-0
Molecular FormulaC17H24N2O3
Molecular Weight304.38 g/mol
Standard Purity98%

The compound contains 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, arranged in a specific structural configuration . The standard purity level of 98% indicates high-quality material suitable for research and development applications.

Structural Features

Based on its chemical name, this compound possesses several important structural elements:

  • A tert-butyloxycarbonyl (Boc) group: This is a common protecting group in organic synthesis, particularly for amine functionalities

  • A pyrrolidine ring system: A five-membered nitrogen-containing heterocycle

  • A 2,3-dihydrobenzofuran moiety: Consisting of a benzene ring fused to a partially reduced furan ring

  • A carbamate functional group: Linking the Boc protecting group to the pyrrolidine ring

The positioning of these structural components creates a molecule with specific stereochemical properties and reactivity patterns that influence its behavior in various chemical transformations.

Precaution CodeDescription
P101If medical advice is needed, have product container or label at hand
P102Keep out of reach of children
P103Read label before use

These basic safety measures establish the foundation for safe handling of this compound in laboratory and industrial settings .

Preventive Measures

The comprehensive preventive measures for this compound can be categorized as follows:

CategoryKey Precaution CodesEssential Recommendations
DocumentationP201, P202Obtain special instructions before use; Read all safety precautions
Fire PreventionP210, P220, P221Keep away from heat, sparks, open flames; Keep away from combustible materials
Environmental ControlP222, P223, P230Avoid contact with air; Avoid contact with water; Keep wetted when necessary
StorageP233, P234, P235Keep container tightly closed; Store in original container; Keep cool
Equipment SafetyP240, P241, P242Ground equipment; Use explosion-proof equipment; Use non-sparking tools
Personal ProtectionP260, P261, P262Do not breathe dust/vapors; Avoid breathing dust/vapors; Avoid contact with eyes/skin
Workplace PracticesP270, P271, P272No eating/drinking/smoking when using; Use only in ventilated areas; Contain contaminated clothing

These precautions highlight the importance of proper handling techniques to minimize risks associated with this compound .

Response Procedures

In case of exposure or accidents, specific response procedures should be followed:

Exposure RoutePrecaution CodesResponse Actions
IngestionP301+P310, P301+P312Call poison center immediately; Call medical professional if feeling unwell
Skin ContactP302+P352, P303+P361+P353Wash with plenty of water; Remove contaminated clothing immediately and rinse skin
InhalationP304+P340, P304+P312Remove to fresh air; Call medical professional if feeling unwell
Eye ContactP305+P351+P338Rinse cautiously with water for several minutes; Remove contact lenses if present
General ExposureP308+P313If exposed or concerned, get medical advice/attention

These response procedures provide critical guidance for addressing accidental exposures, emphasizing the need for prompt and appropriate medical intervention .

Storage ParameterRecommendationRationale
TemperatureStore in cool conditionsPrevents decomposition and maintains stability
ContainerKeep in original container with tight closurePrevents contamination and exposure to environmental factors
EnvironmentProtect from moisture and airReduces risk of degradation through hydrolysis or oxidation
CompatibilityStore away from combustible materialsMinimizes fire hazards and potential chemical interactions

The extensive precaution codes (P231-P235) emphasize the importance of proper storage conditions for this compound .

Protocol ElementRecommendationImplementation
Personal Protective EquipmentWear appropriate protective gearUse gloves, eye protection, and lab coats during all handling procedures
VentilationUse adequate ventilation systemsWork in fume hoods or well-ventilated areas to minimize inhalation risks
Transfer TechniquesEmploy proper transfer methodsUse appropriate tools to minimize dust generation and static discharge
DecontaminationFollow thorough cleaning proceduresWash hands and surfaces after handling to prevent cross-contamination

These handling protocols are derived from standard laboratory practices for compounds with similar safety profiles and structural characteristics .

Structural ElementReactivity CharacteristicImplication
Boc-protected amineAcid-labile protectionCan undergo deprotection under acidic conditions
Pyrrolidine ringNitrogen heterocycleProvides a site for potential functionalization and derivatization
2,3-dihydrobenzofuranAromatic-aliphatic hybrid systemOffers both aromatic and aliphatic reactivity patterns
Carbamate functionalityCarbonyl-containing groupPotential site for nucleophilic attack and hydrolysis

Understanding these reactivity patterns is essential for predicting the compound's behavior in synthetic transformations and biological systems.

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